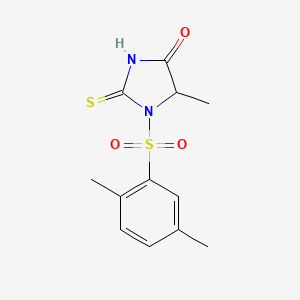
5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide, also known as DCPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been reported to have potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the production of inflammatory cytokines and reduce inflammation.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide is not fully understood, but it has been reported to act on different molecular targets, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and Nrf2 pathway. 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest. It also inhibits the NF-κB pathway, reducing the production of inflammatory cytokines. 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and reducing oxidative stress.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been reported to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, reduction of oxidative stress, and inhibition of inflammation. 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also induces cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide reduces oxidative stress by upregulating antioxidant enzymes and inhibiting the production of reactive oxygen species. It also inhibits inflammation by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential applications in various fields. However, one of the limitations of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide is its low solubility in water, which may affect its bioavailability and efficacy. Another limitation is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the research on 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the evaluation of its potential applications in other fields, such as infectious diseases and metabolic disorders. The development of more efficient synthesis methods may improve the yield and purity of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide, making it more accessible for research purposes. The investigation of its pharmacokinetics and pharmacodynamics in vivo may provide a better understanding of its efficacy and safety. The evaluation of its potential applications in other fields may expand the scope of its applications and increase its potential for clinical use.
Conclusion:
5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide and its applications in different fields.
Métodos De Síntesis
5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide can be synthesized using different methods, including the reaction of 3,4-dichlorophenyl hydrazine with 1H-pyrazole-3-carboxylic acid, followed by the coupling with ethyl chloroformate. Another method involves the reaction of 3,4-dichlorophenyl hydrazine with 1H-pyrazole-3-carboxylic acid methyl ester, followed by the coupling with ethyl chloroformate. Both methods have been reported to yield 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide in good yields.
Propiedades
IUPAC Name |
3-(3,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-2-1-5(3-7(6)12)8-4-9(16-15-8)10(17)14-13/h1-4H,13H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDIPOSEXJPMES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNC(=C2)C(=O)NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2756375.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)
![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)
![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)
![(E)-16-(4-(dimethylamino)benzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2756386.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]-N-[(phenylcarbamoyl)methyl]propanamide](/img/structure/B2756387.png)

![Methyl 5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2756390.png)
![2-[4-(5-Acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-4-yl)-2-methoxyphenoxy]acetohydrazide](/img/structure/B2756392.png)

![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate](/img/structure/B2756395.png)
